molecular formula C13H18ClNO4 B1421109 2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride CAS No. 856789-38-3

2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride

Cat. No. B1421109
M. Wt: 287.74 g/mol
InChI Key: VXFWCXFHEDLKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[2-(morpholin-4-yl)ethoxy]aniline hydrochloride” is similar to the one you’re asking about . It has a molecular weight of 258.75 and is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “2-[2-(morpholin-4-yl)ethoxy]aniline hydrochloride” is 1S/C12H18N2O2.ClH/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14;/h1-4H,5-10,13H2;1H . This can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

The compound “2-[2-(morpholin-4-yl)ethoxy]aniline hydrochloride” has a molecular weight of 258.75 . It is a powder at room temperature .

Scientific Research Applications

Photodynamic Therapy Applications

2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride has been explored for its application in photodynamic therapy. Specifically, derivatives possessing this structure, like phthalocyanine derivatives, have demonstrated significant potential in treating cancer. These derivatives exhibit moderate to high quantum yields of singlet oxygen production, crucial for photodynamic action. Their effectiveness has been particularly noted in in vitro models using cancer cell lines, including prostate and human malignant melanoma cells. The promising biological activity of these compounds underlines their potential in targeted cancer treatments (Kucińska et al., 2015).

Anticancer Activity

The molecule's structure has been incorporated into benzofuran derivatives, showing promising anticancer activity, specifically against oestrogen receptor-dependent breast cancer cell lines. A notable compound, 2-benzoyl-3-methyl-6-[2-(morpholin-4-yl)ethoxy]benzofuran hydrochloride, demonstrated excellent activity against these cancer cells with low toxicity, indicating its potential as a lead compound for developing oestrogen receptor inhibitors (Jin et al., 2020).

Neuroprotective Effects

Compounds related to 2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride, like T-588, have been found to possess neuroprotective effects. Studies have demonstrated that T-588 can protect motor neuron death following axotomy, suggesting its applicability in treating motor neuron diseases such as amyotrophic lateral sclerosis and motor neuropathies (Iwasaki et al., 2004).

Antithrombotic and Antiaggregatory Effects

Derivatives like MS-180, a novel platelet glycoprotein IIb/IIIa receptor antagonist, have showcased antiaggregatory and antithrombotic effects. These compounds inhibit fibrinogen binding to the glycoprotein IIb/III receptor, suppressing platelet aggregation and thrombus formation, indicating their potential in treating thrombotic diseases (Banno et al., 1999).

Safety And Hazards

The safety data sheet for “2-(2-MORPHOLIN-4-YLETHOXY)ANILINE” suggests avoiding contact with skin and eyes, and avoiding breathing in mist, gas, or vapors .

properties

IUPAC Name

2-(2-morpholin-4-ylethoxy)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4.ClH/c15-13(16)11-3-1-2-4-12(11)18-10-7-14-5-8-17-9-6-14;/h1-4H,5-10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFWCXFHEDLKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC=C2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.